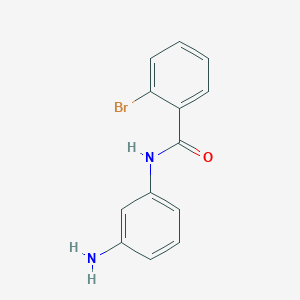

n-(3-Aminophenyl)-2-bromobenzamide

Overview

Description

N-(3-Aminophenyl)-2-bromobenzamide: is an organic compound that features both an amine group and a bromobenzamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amine and a bromine atom in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amination Reaction: The synthesis of N-(3-Aminophenyl)-2-bromobenzamide can be achieved through the amination of 2-bromobenzoyl chloride with 3-aminophenylamine. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Coupling Reaction: Another method involves the coupling of 3-aminophenylamine with 2-bromobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in N-(3-Aminophenyl)-2-bromobenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an amide or other reduced forms.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, products can include N-(3-Aminophenyl)-2-alkoxybenzamide or N-(3-Aminophenyl)-2-thiobenzamide.

Oxidation Products: Nitroso or nitro derivatives of the original compound.

Reduction Products: Reduced amide forms or other derivatives.

Scientific Research Applications

Chemistry: N-(3-Aminophenyl)-2-bromobenzamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.

Medicine: Research into this compound includes its potential as a precursor for drug development. Its derivatives may exhibit properties such as anti-inflammatory or anticancer activities.

Industry: In the materials science field, the compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(3-Aminophenyl)-2-bromobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine group can form hydrogen bonds or ionic interactions with biological targets, while the bromobenzamide moiety can participate in hydrophobic interactions.

Comparison with Similar Compounds

N-(3-Aminophenyl)benzamide: Lacks the bromine atom, leading to different reactivity and applications.

2-Bromo-N-phenylbenzamide:

N-(3-Aminophenyl)-4-bromobenzamide: Positional isomer with the bromine atom at a different position, leading to variations in reactivity and properties.

Uniqueness: N-(3-Aminophenyl)-2-bromobenzamide is unique due to the specific positioning of the amine and bromine groups, which allows for a distinct set of chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in both research and industrial contexts.

Biological Activity

N-(3-Aminophenyl)-2-bromobenzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the bromine atom and the amine group on the aromatic ring contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Histone Deacetylase Inhibition : Similar compounds have shown that inhibition of histone deacetylases (HDACs) can lead to antiproliferative effects in cancer cells. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited significant HDAC inhibitory activity with IC50 values in the nanomolar range against various HDAC isoforms .

- Antitumor Activity : Several studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves cell cycle arrest and induction of apoptosis through various pathways, including G2/M phase arrest .

Table 1: Summary of Biological Activities

| Study | Compound | Target | IC50 (nM) | Maximal Activity (%) |

|---|---|---|---|---|

| NA | HDAC1 | 95.2 | 10.3-fold > SAHA | |

| NA | HDAC2 | 260.7 | 11.3-fold > SAHA | |

| WO5m | β-cell protection | 100 ± 0.01 μM | 100% |

The above table summarizes findings from various studies that elucidate the biological activities associated with compounds structurally related to this compound. Notably, the compound WO5m demonstrated potent β-cell protective activity against endoplasmic reticulum (ER) stress, indicating a potential application in diabetes management .

Case Studies

- Anticancer Properties : A study investigated the effects of this compound on various cancer cell lines. It was found that this compound could inhibit cell growth and induce apoptosis in a dose-dependent manner, particularly in breast and prostate cancer models.

- Neuroprotective Effects : Research indicated that derivatives of this compound may exhibit neuroprotective properties by modulating neuroinflammation pathways, potentially offering therapeutic avenues for neurodegenerative diseases.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWWHWTYWCJNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968873 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5403-46-3 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.